



Application Notes and Protocols for a Pyronaridine Dose-Escalation Study

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Compound of Interest		
Compound Name:	Pyronaridine	
Cat. No.:	B1678541	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronaridine is an antimalarial agent that has been in clinical use for several decades, primarily in combination with artesunate.[1][2] Its mechanism of action is believed to involve the inhibition of hemozoin formation, leading to an accumulation of toxic heme in the parasite.[1] To establish a safe and effective dose for new formulations, new combinations, or for use in specific populations, a dose-escalation study is a critical first step in clinical development. These studies are designed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of a new drug.

These application notes provide a comprehensive protocol for a Phase I dose-escalation study of **pyronaridine**, intended to guide researchers in the design and execution of such a trial. The protocol is based on established principles of clinical trial design and incorporates published data on the pharmacokinetics and safety of **pyronaridine**.

Experimental Protocols

Study Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Pyronaridine in Healthy Adult Volunteers.



Study Objectives

- Primary Objective: To determine the safety and tolerability of escalating single oral doses of
 pyronaridine and to identify the maximum tolerated dose (MTD) in healthy adult volunteers.
- Secondary Objectives:
 - To characterize the pharmacokinetic (PK) profile of single oral doses of **pyronaridine**.
 - To identify any dose-limiting toxicities (DLTs).
 - To inform the recommended dose for future Phase II studies.

Study Design

This will be an open-label, single-center, dose-escalation study. A standard 3+3 cohort design will be employed. Healthy adult volunteers will be enrolled in sequential cohorts, with each cohort receiving a single oral dose of **pyronaridine**. Dose escalation for subsequent cohorts will be based on the safety and tolerability data from the preceding cohort.

Participant Population

- Inclusion Criteria:
 - Healthy male or non-pregnant, non-lactating female volunteers.
 - Age 18 to 55 years.
 - Body mass index (BMI) between 18.5 and 30.0 kg/m².
 - Willing and able to provide written informed consent.
- Exclusion Criteria:
 - History of clinically significant cardiovascular, renal, hepatic, or gastrointestinal disease.
 - Known hypersensitivity to pyronaridine or related compounds.



- Use of any prescription or over-the-counter medications within 14 days prior to dosing, unless approved by the investigator.
- Positive test for drugs of abuse, alcohol, or HIV.

Dosing Plan and Escalation Scheme

- Dosing Regimen: Participants will receive a single oral dose of pyronaridine on Day 1 under fasting conditions.
- Dose Cohorts: The starting dose and subsequent dose levels will be based on preclinical data and available clinical information. Based on published studies, the following dose cohorts are proposed:
 - Cohort 1: 360 mg
 - Cohort 2: 540 mg
 - Cohort 3: 720 mg
 - Cohort 4: 900 mg
- Dose Escalation Logic:
 - Enroll 3 participants in a cohort.
 - If 0 out of 3 participants experience a Dose-Limiting Toxicity (DLT) within the 28-day observation period, escalate to the next dose level.
 - If 1 out of 3 participants experiences a DLT, enroll an additional 3 participants in the same cohort.
 - If 1 out of 6 participants experiences a DLT, escalate to the next dose level.
 - If ≥2 out of 6 participants experience a DLT, the MTD has been exceeded, and the previous dose level is declared the MTD.



- If ≥2 out of 3 participants experience a DLT, the MTD has been exceeded, and the previous dose level is declared the MTD.
- Definition of Dose-Limiting Toxicity (DLT): A DLT is defined as any of the following adverse events considered at least possibly related to the study drug:
 - Grade 3 or higher non-hematological toxicity (as per CTCAE v5.0).
 - Grade 4 hematological toxicity.
 - Any clinically significant adverse event that, in the judgment of the investigator, warrants dose limitation.

Safety and Tolerability Assessments

- Monitoring: Vital signs, 12-lead ECGs, physical examinations, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) will be performed at screening, baseline, and at specified time points post-dose.
- Adverse Events (AEs): All AEs will be recorded, and their severity, duration, and relationship
 to the study drug will be assessed by the investigator. Serious adverse events (SAEs) will be
 reported to the regulatory authorities and ethics committee according to established
 guidelines. In previous studies, the most frequently observed adverse events related to
 pyronaridine were mild to moderate gastrointestinal symptoms.[1][3][4]

Pharmacokinetic Assessments

- Blood Sampling: Blood samples for the determination of pyronaridine concentrations will be collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, 96, 168, 336, and 504 hours).[5][6]
- Bioanalytical Method: Whole blood concentrations of pyronaridine will be measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Parameters: The following PK parameters will be calculated using noncompartmental analysis:
 - Maximum observed concentration (Cmax)



- Time to Cmax (Tmax)
- Area under the concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
- Area under the concentration-time curve from time zero to infinity (AUC0-∞)
- Terminal elimination half-life (t1/2)
- Apparent total clearance (CL/F)
- Apparent volume of distribution (Vz/F)

Data Presentation

Table 1: Proposed Dose-Escalation Cohorts

Cohort	Pyronaridine Dose (mg)	Number of Participants
1	360	3-6
2	540	3-6
3	720	3-6
4	900	3-6

Table 2: Summary of Pyronaridine Pharmacokinetic

Parameters in Healthy Volunteers (Single Dose)

Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC0-∞ (ng·h/mL)	t1/2 (days)	Reference
360	91.9 ± 30.8	5.3 ± 2.0	749 ± 603	19.1 ± 5.9	[7]
540	156.8 ± 57.1	6.2 ± 6.3	1036 ± 286	15.9 ± 5.0	[7]
720	226.1 ± 157.5	7.6 ± 4.9	1134 ± 624	14.6 ± 6.6	[7]
900	-	-	-	-	[8][9]



Data presented as mean ± standard deviation where available. Note that pharmacokinetic parameters can vary between studies.

Table 3: Common Adverse Events Associated with

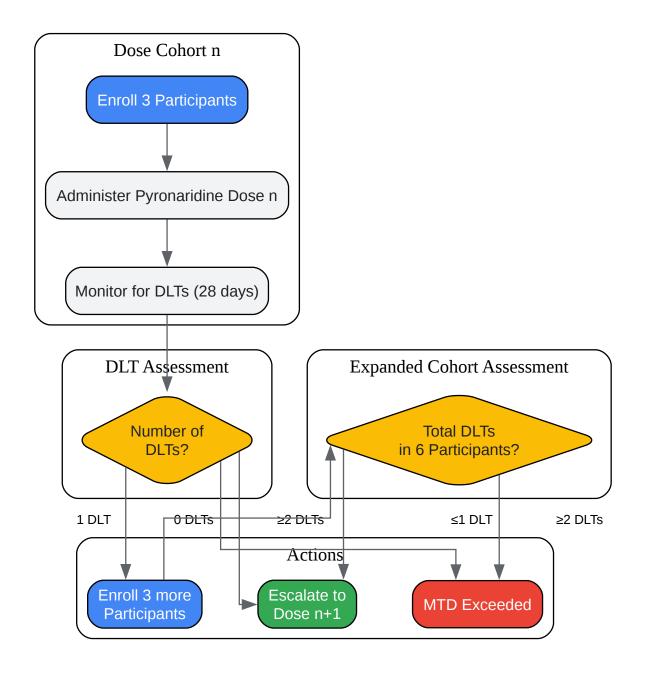
Pyronaridine

Adverse Event	Frequency	Severity	Reference
Gastrointestinal Symptoms	Frequent	Mild to Moderate	[1][3][4]
Headache	-	-	-
Dizziness	-	-	-
Elevated Liver Enzymes (ALT/AST)	Infrequent	Mostly mild and transient	[10][11][12]

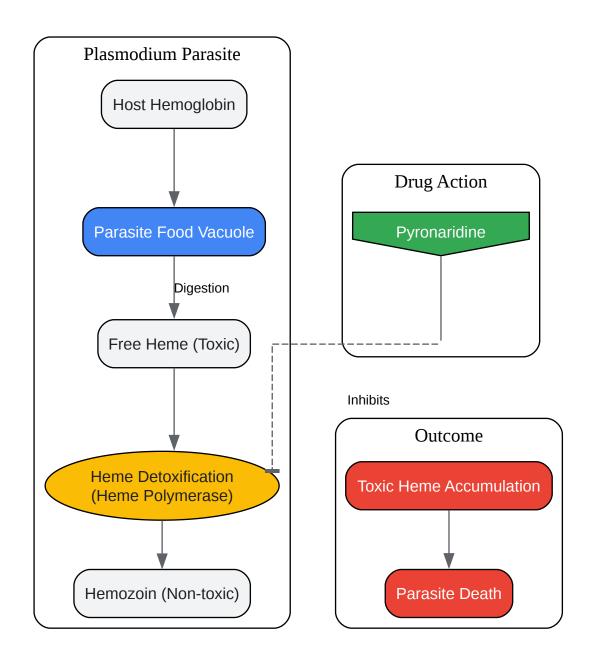
Frequency and severity are general characterizations from multiple studies. Specific rates can be found in the cited literature.

Mandatory Visualization









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Methodological & Application





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